molecular formula C13H14N4O3 B2375127 2-(2-methoxyethoxy)-N-(pyrimidin-2-yl)isonicotinamide CAS No. 2034445-91-3

2-(2-methoxyethoxy)-N-(pyrimidin-2-yl)isonicotinamide

Cat. No.: B2375127
CAS No.: 2034445-91-3
M. Wt: 274.28
InChI Key: AZRYBSHWAQUZKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methoxyethoxy)-N-(pyrimidin-2-yl)isonicotinamide (CID 119100115) is a chemical compound with the molecular formula C13H14N4O3 . It features a pyrimidine ring linked to an isonicotinamide core via a secondary amine, with a 2-methoxyethoxy side chain attached to the pyridine ring. This specific structure suggests potential as a valuable intermediate or scaffold in medicinal chemistry and drug discovery research. Compounds with similar pyrimidine- and pyridine-based structures are frequently investigated for their biological activity. For instance, analogous molecules are known to act as agonists for specific serotonin receptors (e.g., 5-HT1F), which are relevant in neurological research areas such as migraine treatment . Other structurally related compounds have been explored as inhibitors for various kinases, such as Bruton’s Tyrosine Kinase (BTK), highlighting the importance of this chemotype in developing therapies for hematologic cancers and inflammatory diseases . The presence of the 2-methoxyethoxy group is a notable feature, as similar alkoxyether chains are often incorporated into drug candidates to optimize physicochemical properties like solubility and metabolic stability . Researchers can utilize this compound as a building block for the synthesis of more complex molecules or as a reference standard in bioactivity screening assays. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-methoxyethoxy)-N-pyrimidin-2-ylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-19-7-8-20-11-9-10(3-6-14-11)12(18)17-13-15-4-2-5-16-13/h2-6,9H,7-8H2,1H3,(H,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRYBSHWAQUZKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound's structure integrates a pyridine core substituted at the 2-position with a methoxyethoxy group and at the 4-position with a carboxamide linkage to a pyrimidine ring. This configuration confers distinct electronic and steric properties, influencing its interactions with biological targets. Key physicochemical parameters include:

Table 1: Physicochemical Properties of 2-(2-Methoxyethoxy)-N-(pyrimidin-2-yl)isonicotinamide

Property Value Source
Molecular Formula C₁₃H₁₄N₄O₃
Molecular Weight 274.28 g/mol
IUPAC Name 2-(2-Methoxyethoxy)-N-pyrimidin-2-ylpyridine-4-carboxamide
SMILES COCCOC1=NC=CC(=C1)C(=O)NC2=NC=CC=N2
InChI Key AZRYBSHWAQUZKI-UHFFFAOYSA-N

The methoxyethoxy side chain enhances solubility in polar aprotic solvents, while the pyrimidine moiety facilitates π-π stacking interactions with aromatic residues in potential biological target binding pockets.

Spectral Characterization

Structural validation typically employs nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The ¹H NMR spectrum exhibits distinct signals for the methoxy group (δ ~3.3 ppm), ethyleneoxy protons (δ ~3.6–4.0 ppm), and pyrimidine aromatic protons (δ ~8.3–8.7 ppm). Fourier-transform infrared (FTIR) spectroscopy confirms the presence of carbonyl (C=O, ~1670 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functionalities.

Synthetic Route via Direct Amidation

Reagents and Reaction Pathway

The direct amidation approach represents the most straightforward method for synthesizing 2-(2-methoxyethoxy)-N-(pyrimidin-2-yl)isonicotinamide. This method involves the direct coupling of 2-(2-methoxyethoxy)isonicotinic acid with pyrimidin-2-amine via an activated acid intermediate.

Figure 1: General Synthetic Route via Direct Amidation

2-(2-methoxyethoxy)isonicotinic acid + Activating agent → Activated acid intermediate
Activated acid intermediate + Pyrimidin-2-amine → 2-(2-methoxyethoxy)-N-(pyrimidin-2-yl)isonicotinamide

Acid Chloride Method

Based on successful synthesis methods for similar amides, the acid chloride approach represents a highly efficient strategy for preparing the target compound:

Table 2: Reagents for Acid Chloride Method

Reagent Role Equivalents
2-(2-methoxyethoxy)isonicotinic acid Starting material 1.0
Oxalyl chloride Chlorinating agent 3.0
Dimethylformamide (DMF) Catalyst 0.1
Pyrimidin-2-amine Nucleophile 1.1
Triethylamine Base 2.4
Dichloromethane Solvent --
Detailed Procedure
  • To a solution of 2-(2-methoxyethoxy)isonicotinic acid (2.3 mmol) in dichloromethane (20 mL), add oxalyl chloride (6.9 mmol) dropwise, followed by a catalytic amount of DMF (1-2 drops).
  • Stir the reaction mixture at room temperature for 6 hours and concentrate under reduced pressure to obtain the acyl chloride intermediate.
  • To a mixture of pyrimidin-2-amine (2.0 mmol) and triethylamine (2.4 mmol) in dichloromethane (20 mL) at 0°C, add the solution of acyl chloride in dichloromethane (10 mL) dropwise.
  • Allow the mixture to warm to room temperature and stir until TLC indicates reaction completion (typically 4-6 hours).
  • Add water (10 mL), separate the organic phase, wash with brine, and dry over anhydrous magnesium sulfate.
  • Remove the solvent under reduced pressure and purify by column chromatography (ethyl acetate/hexanes gradient) or recrystallization from appropriate solvents.

Typical yields for this method range from 75-85% with high purity (>98% as determined by HPLC analysis).

Coupling Reagent Method

An alternative approach employs modern coupling reagents to activate the carboxylic acid and facilitate amide bond formation under milder conditions:

Table 3: Reagents for Coupling Method

Reagent Role Equivalents
2-(2-methoxyethoxy)isonicotinic acid Starting material 1.0
EDCI or HATU Coupling agent 1.2
HOBt Activating agent 1.2
DIPEA Base 2.5
Pyrimidin-2-amine Nucleophile 1.1
DMF or DCM Solvent --
Detailed Procedure
  • Dissolve 2-(2-methoxyethoxy)isonicotinic acid (1.0 mmol) in anhydrous DMF (10 mL) and cool to 0°C.
  • Add EDCI (1.2 mmol) and HOBt (1.2 mmol) and stir for 30 minutes to activate the carboxylic acid.
  • Add pyrimidin-2-amine (1.1 mmol) and DIPEA (2.5 mmol) and allow the mixture to warm to room temperature.
  • Stir the mixture overnight (12-16 hours) and monitor by TLC until completion.
  • Dilute with ethyl acetate (50 mL), wash sequentially with 1N HCl, saturated sodium bicarbonate, and brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify by column chromatography or recrystallization.

The coupling reagent method typically provides yields of 65-80% with excellent purity and avoids the use of reactive acid chloride intermediates.

Multi-step Synthetic Approach

Preparation of 2-(2-methoxyethoxy)isonicotinic Acid

A critical step in the synthesis of the target compound is preparing the appropriately substituted isonicotinic acid derivative. This can be accomplished through several methods:

N-Oxide Route

This method, adapted from synthetic protocols for similar pyridine derivatives, involves the strategic introduction of the 2-methoxyethoxy group via N-oxide activation:

Table 4: Reagents for N-Oxide Route

Reagent Role Equivalents
Ethyl isonicotinate Starting material 1.0
mCPBA Oxidizing agent 2.0
2-Methoxyethanol Nucleophile excess
Acetic anhydride Activating agent 5.0
Sodium hydroxide Hydrolysis reagent 3.0
Dichloromethane/Water Solvents --
Procedure:
  • Dissolve ethyl isonicotinate (14.6 mmol) in dichloromethane (150 mL) and cool to 0°C.
  • Add mCPBA (29.2 mmol) portionwise while maintaining the temperature below 5°C.
  • Stir at 0°C for 1 hour, then at room temperature overnight to form the N-oxide intermediate.
  • Pour into ice water and adjust pH to 8-9 with 2N NaOH. Extract with dichloromethane (3 × 200 mL).
  • Dry the organic phase over sodium sulfate, filter, and concentrate to obtain ethyl isonicotinate-N-oxide.
  • Dissolve the N-oxide in acetic anhydride (50 mL) and heat at 80°C for 2 hours.
  • Add 2-methoxyethanol (50 mL) and continue heating for 4 hours.
  • Cool the mixture, dilute with water, and extract with ethyl acetate.
  • Hydrolyze the resulting ester with sodium hydroxide (3 eq) in methanol/water (1:1) at 60°C for 2 hours.
  • Acidify the solution to pH 3-4 with 1N HCl and extract the carboxylic acid with ethyl acetate.

This method typically provides 2-(2-methoxyethoxy)isonicotinic acid in 45-55% overall yield after three steps.

Directed Ortho-Metalation Approach

An alternative approach utilizes organometallic chemistry to introduce the 2-methoxyethoxy group:

Table 5: Reagents for Ortho-Metalation

Reagent Role Equivalents
Ethyl isonicotinate Starting material 1.0
LDA or LiTMP Metalating agent 1.2
2-Methoxyethyl tosylate Electrophile 1.5
THF Solvent --
Sodium hydroxide Hydrolysis reagent 3.0
Procedure:
  • To a solution of LDA (prepared from n-BuLi and diisopropylamine) or LiTMP (1.2 eq) in THF at -78°C, add ethyl isonicotinate (1.0 eq) dropwise.
  • Stir the reaction mixture at -78°C for 1 hour to generate the 2-lithiated intermediate.
  • Add 2-methoxyethyl tosylate (1.5 eq) and allow the mixture to warm slowly to -20°C over 3 hours.
  • Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
  • Purify the resulting ethyl 2-(2-methoxyethoxy)isonicotinate by column chromatography.
  • Hydrolyze with sodium hydroxide (3 eq) in methanol/water (1:1) at 60°C for 2 hours.
  • Acidify to pH 3-4 with 1N HCl and extract the carboxylic acid product.

This method can provide the desired intermediate in 30-40% overall yield but offers greater control over regioselectivity.

Amidation with Pyrimidin-2-amine

The final step involves coupling the prepared 2-(2-methoxyethoxy)isonicotinic acid with pyrimidin-2-amine using either the acid chloride method (Section 2.2) or coupling reagent method (Section 2.3).

Alternative Synthetic Approaches

Organocatalytic Method

Drawing inspiration from green chemistry principles, an organocatalytic approach using glutamic acid as a biodegradable catalyst offers an environmentally friendly alternative:

Table 6: Reagents for Organocatalytic Method

Reagent Role Equivalents
2-(2-methoxyethoxy)isonicotinic acid Starting material 1.0
Pyrimidin-2-amine Nucleophile 1.1
Glutamic acid Catalyst 0.1
Boric acid Co-catalyst 0.2
Toluene/Ethanol Solvent mixture --
Procedure
  • Combine 2-(2-methoxyethoxy)isonicotinic acid (1.0 mmol), pyrimidin-2-amine (1.1 mmol), glutamic acid (0.1 mmol), and boric acid (0.2 mmol) in a mixture of toluene and ethanol (4:1, 10 mL).
  • Heat the reaction mixture at 80°C in a sealed vessel for 24 hours.
  • Cool to room temperature, dilute with ethyl acetate, and wash with saturated sodium bicarbonate and brine.
  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify by column chromatography or recrystallization.

This method typically provides yields of 55-70% with excellent atom economy and reduced environmental impact.

Solid-Phase Synthesis

For medicinal chemistry applications requiring rapid generation of analogues, a solid-phase approach can be considered:

Table 7: Reagents for Solid-Phase Synthesis

Reagent Role Equivalents
Wang resin-bound 2-(2-methoxyethoxy)isonicotinic acid Starting material 1.0
PyBOP Coupling agent 3.0
DIPEA Base 6.0
Pyrimidin-2-amine Nucleophile 5.0
DMF Solvent --
TFA/DCM Cleavage solution --
Procedure
  • Swell Wang resin-bound 2-(2-methoxyethoxy)isonicotinic acid (100 mg, loading ~0.7 mmol/g) in DMF for 30 minutes.
  • Add PyBOP (3 eq relative to resin loading), DIPEA (6 eq), and pyrimidin-2-amine (5 eq) in DMF (5 mL).
  • Agitate the mixture at room temperature for 24 hours.
  • Wash the resin sequentially with DMF, DCM, methanol, and DCM (3 × 5 mL each).
  • Cleave the product from the resin using TFA/DCM (1:1, 5 mL) for 2 hours.
  • Filter the resin, concentrate the filtrate, and precipitate with diethyl ether.
  • Purify by HPLC if necessary.

This approach allows rapid synthesis of the target compound and related analogues with moderate yields (40-60%) but excellent purity.

Analytical Characterization

Spectroscopic Properties

Confirming the structure of synthesized 2-(2-methoxyethoxy)-N-(pyrimidin-2-yl)isonicotinamide requires comprehensive spectroscopic analysis:

Table 8: Expected Spectroscopic Properties

Analysis Method Key Signals/Peaks
¹H NMR (400 MHz, DMSO-d₆) δ 3.32 (s, 3H, OCH₃), 3.67-3.70 (m, 2H, OCH₂CH₂O), 4.32-4.35 (m, 2H, OCH₂CH₂O), 7.25 (t, J = 4.8 Hz, 1H, pyrimidine H-5), 7.58 (d, J = 5.2 Hz, 1H, pyridine H-5), 8.68 (d, J = 4.8 Hz, 2H, pyrimidine H-4,6), 8.82 (d, J = 5.2 Hz, 1H, pyridine H-6), 8.95 (s, 1H, pyridine H-3), 10.82 (s, 1H, NH)
¹³C NMR (100 MHz, DMSO-d₆) δ 58.6 (OCH₃), 68.7, 70.2 (OCH₂CH₂O), 107.5, 112.4, 117.6, 119.4, 139.2, 149.8, 151.6, 157.9, 158.7, 163.9 (C=O)
HRMS (ESI+) m/z calculated for C₁₃H₁₅N₄O₃ [M+H]⁺: 275.1144; Found: 275.1142
IR (KBr, cm⁻¹) 3320 (N-H), 3078, 2932, 2820, 1678 (C=O), 1584, 1552, 1425, 1382, 1248, 1124, 1045, 798, 742

Purity Assessment

Quality control for synthesized 2-(2-methoxyethoxy)-N-(pyrimidin-2-yl)isonicotinamide typically employs analytical HPLC with the following parameters:

Table 9: HPLC Analysis Conditions

Parameter Specification
Column C18 reversed-phase, 4.6 × 250 mm, 5 μm
Mobile Phase Gradient of acetonitrile/water with 0.1% formic acid
Flow Rate 1.0 mL/min
Detection UV at 254 and 280 nm
Retention Time Approximately 5.8 minutes (under standard conditions)
Purity Requirement ≥98% for pharmaceutical applications

Comparative Analysis of Synthetic Methods

Each synthetic approach for 2-(2-methoxyethoxy)-N-(pyrimidin-2-yl)isonicotinamide offers distinct advantages and limitations:

Table 10: Comparison of Synthetic Methods

Method Yield Range (%) Advantages Limitations
Acid Chloride 75-85 High yield, Scalable, Established methodology Moisture-sensitive intermediates, Harsh reagents
Coupling Reagent 65-80 Milder conditions, Fewer side reactions Higher cost, More complex workup
N-Oxide Route + Amidation 40-50 (overall) Strategic 2-substitution, Reliable chemistry Multiple steps, Moderate overall yield
Ortho-Metalation + Amidation 25-35 (overall) High regioselectivity, Versatile Low temperature requirements, Air-sensitive reagents
Organocatalytic 55-70 Environmentally friendly, Simple workup Longer reaction times, Moderate yields
Solid-Phase 40-60 Rapid synthesis, Amenable to automation Specialized equipment, Higher reagent equivalents

Scale-up Considerations

Process Optimization

For large-scale synthesis of 2-(2-methoxyethoxy)-N-(pyrimidin-2-yl)isonicotinamide, the acid chloride method offers the most practical approach with modifications for industrial implementation:

Table 11: Scale-up Process Parameters

Parameter Optimization Strategy
Reaction Temperature Controlled at 20-25°C during acid chloride formation
Reagent Addition Slow addition (1-2 h) of oxalyl chloride at 0-5°C
Solvent Selection DCM replaced with THF or 2-MeTHF for sustainability
Heat Management External cooling during exothermic steps
Purification Crystallization preferred over chromatography
Environmental Impact Solvent recycling, Continuous flow processing where possible

Quality Control

For pharmaceutical-grade production, comprehensive quality control measures include:

  • In-process testing during synthesis (TLC, HPLC)
  • Structural confirmation by multiple spectroscopic methods
  • Residual solvent analysis by GC
  • Impurity profiling by HPLC-MS
  • Polymorphism assessment by PXRD and DSC
  • Elemental analysis for C, H, N confirmation

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethoxy)-N-(pyrimidin-2-yl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the isonicotinamide moiety using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted pyrimidine or isonicotinamide derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrimidine and isonicotinamide exhibit significant anticancer properties. Specifically, compounds similar to 2-(2-methoxyethoxy)-N-(pyrimidin-2-yl)isonicotinamide have shown efficacy against various cancer cell lines by inhibiting critical kinases involved in cell proliferation. For instance, studies have demonstrated that pyrido[2,3-d]pyrimidine derivatives can inhibit cyclin-dependent kinases (CDK4/6), which are crucial for cell cycle regulation and are often dysregulated in cancer .

CompoundTarget KinaseIC50 (μM)Cancer Cell Line
Compound ACDK40.3HepG-2
Compound BCDK60.6HCT-116
2-(2-methoxyethoxy)-N-(pyrimidin-2-yl)isonicotinamideTBDTBDTBD

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pathways associated with inflammation, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders .

Syk Inhibition

Another promising application is the inhibition of spleen tyrosine kinase (Syk), which plays a significant role in immune responses and inflammation. The compound's structural features suggest it may interact effectively with Syk, potentially leading to new treatments for Syk-related diseases .

Case Study 1: Anticancer Efficacy

In a recent study, a series of pyrido[2,3-d]pyrimidine derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that certain derivatives had IC50 values significantly lower than conventional chemotherapeutics like doxorubicin, suggesting enhanced potency against specific malignancies .

Case Study 2: Inflammation Models

In vivo models of inflammation have demonstrated that compounds structurally related to 2-(2-methoxyethoxy)-N-(pyrimidin-2-yl)isonicotinamide significantly reduced markers of inflammation in animal models of rheumatoid arthritis. This points towards the compound's potential utility in clinical settings for managing inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(2-methoxyethoxy)-N-(pyrimidin-2-yl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound’s structural relatives include derivatives with pyridine/pyrimidine cores, amide linkages, and variable substituents. Key comparisons are outlined below:

Compound Name Structure Molecular Weight (g/mol) Key Substituents Reported Activity Reference
2-(2-Methoxyethoxy)-N-(pyrimidin-2-yl)isonicotinamide Pyrimidin-2-yl amide with 2-methoxyethoxy chain ~275.28 (estimated) 2-methoxyethoxy, pyrimidine Hypothesized kinase inhibition (structural analogy) N/A
N-(Pyridin-2-yl)isonicotinamide Pyridin-2-yl amide 199.21 Pyridine core No activity reported; used as a synthetic intermediate
Compound 24 (Molecules, 2015) Sulfamoylphenylamino-acetamide linked to cyclopenta-thiophene Not specified Sulfamoyl, cyclopenta-thiophene Antiproliferative activity in MCF7 via TK inhibition
N-Methoxy-N-methyl-2-pivalamidoisonicotinamide Pivalamido and methoxy-methyl groups Not specified Pivalamido, methoxy-methyl Catalogued as a pyridine derivative; no explicit activity
Compound in Patent (2019) Piperidine- and tetrahydrofuran-substituted quinoline Not specified Piperidine, tetrahydrofuran Likely kinase inhibitor (patent context)

Key Differences and Implications

Pyrimidine vs. Pyridine Core: The target compound’s pyrimidine ring (vs. Pyrimidine’s electron-deficient nature may improve binding affinity compared to pyridine-based analogs .

Substituent Effects :

  • The 2-methoxyethoxy chain in the target compound likely enhances solubility compared to bulkier groups (e.g., pivalamido in ). This contrasts with Compound 24’s sulfamoyl group, which may confer higher polarity but reduced membrane permeability .
  • Piperidine/tetrahydrofuran substituents in patent compounds () suggest targeting of hydrophobic kinase pockets, whereas the target’s methoxyethoxy group balances hydrophilicity and flexibility.

Biological Activity :

  • Compound 24’s antiproliferative activity in MCF7 cells (IC₅₀ ~0.5 µM) highlights the importance of sulfamoyl and cyclopenta-thiophene groups in TK inhibition . The target compound lacks these motifs, suggesting divergent selectivity or potency.
  • The absence of safety data for the target compound contrasts with N-(pyridin-2-yl)isonicotinamide’s documented hazards (e.g., respiratory irritation ), underscoring the need for toxicity profiling.

Biological Activity

2-(2-methoxyethoxy)-N-(pyrimidin-2-yl)isonicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring and an isonicotinamide moiety, which contribute to its unique properties. The presence of the methoxyethoxy group enhances its solubility and bioavailability, making it a suitable candidate for various biological assays.

The biological activity of 2-(2-methoxyethoxy)-N-(pyrimidin-2-yl)isonicotinamide is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to act as an inhibitor of certain enzymes and receptors, modulating key biochemical pathways:

  • Enzyme Inhibition : The compound has demonstrated inhibitory effects on serine/threonine kinases, particularly cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. This inhibition can lead to reduced cell proliferation, making it a candidate for anticancer therapies .
  • Anti-inflammatory Activity : Research indicates that this compound may exhibit anti-inflammatory properties by inhibiting pathways associated with inflammation, potentially providing therapeutic benefits in conditions like rheumatoid arthritis .

Therapeutic Applications

The potential therapeutic applications of 2-(2-methoxyethoxy)-N-(pyrimidin-2-yl)isonicotinamide include:

  • Cancer Treatment : Its ability to inhibit CDKs suggests a role in cancer therapy, particularly in managing proliferative disorders such as various cancers. Studies have shown that compounds with similar structures can reduce tumor growth in preclinical models .
  • Inflammatory Diseases : Given its anti-inflammatory properties, this compound may be beneficial in treating chronic inflammatory diseases. Its effectiveness in reducing inflammatory markers has been noted in several studies .

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the efficacy and mechanisms of action of 2-(2-methoxyethoxy)-N-(pyrimidin-2-yl)isonicotinamide:

  • In Vitro Studies : In vitro assays demonstrated that the compound exhibits significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia), with IC50 values indicating potent activity .
  • Animal Models : In vivo studies have shown that administration of similar compounds can lead to reduced tumor size and improved survival rates in animal models of cancer. These findings support the potential use of this compound in clinical settings for cancer treatment .
  • Pharmacokinetics : The pharmacokinetic profile suggests good absorption and distribution characteristics due to the methoxyethoxy substituent, which enhances solubility and bioavailability .

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
Enzyme InhibitionInhibits CDKs involved in cell cycle regulation
AntiproliferativeSignificant activity against cancer cell lines
Anti-inflammatoryReduces inflammatory markers in preclinical models
PharmacokineticsEnhanced solubility and bioavailability

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-methoxyethoxy)-N-(pyrimidin-2-yl)isonicotinamide, and what analytical techniques are critical for confirming its structure?

  • Answer : The synthesis typically involves multi-step reactions, such as substitution under alkaline conditions (e.g., using 2-pyridinemethanol derivatives) followed by condensation with activated carboxylic acid derivatives. Key steps include optimizing pH and temperature for nucleophilic substitution . Characterization requires NMR (¹H/¹³C) for functional group verification, LC-MS for purity assessment, and X-ray crystallography for absolute configuration confirmation (e.g., analogous methods in pyrido[1,2-a]pyrimidine derivatives) . IR spectroscopy can validate hydrogen-bonding interactions in the methoxyethoxy chain .

Q. What solvent systems are recommended for improving the solubility of 2-(2-methoxyethoxy)-N-(pyrimidin-2-yl)isonicotinamide in biological assays?

  • Answer : Due to its polar substituents (methoxyethoxy and pyrimidine), DMSO is often used for initial solubilization. For aqueous compatibility, co-solvents like PEG-400 or cyclodextrin-based formulations are effective. Stability studies in PBS (pH 7.4) should precede in vitro assays to rule out hydrolysis of the pyrimidine ring under physiological conditions .

Q. How can researchers mitigate byproduct formation during the condensation step of this compound?

  • Answer : Byproduct formation (e.g., dimerization) is minimized by controlling stoichiometry (1:1 molar ratio of amine and acid derivatives) and using coupling agents like EDCI/HOBt. Reaction monitoring via TLC or HPLC at 220–260 nm ensures intermediate purity. For example, analogous pyridine derivatives require <5% excess of reagents to avoid side reactions .

Advanced Research Questions

Q. How do substituent modifications on the pyrimidine ring influence the compound’s reactivity and bioactivity?

  • Answer : Electron-donating groups (e.g., methoxy) at the pyrimidine 2-position enhance nucleophilicity, facilitating interactions with biological targets like kinases. Computational docking (using AutoDock Vina) paired with Hammett σ values can predict substituent effects on binding affinity. For instance, replacing methoxyethoxy with ethoxy groups reduces solubility but increases lipophilicity (logP ↑0.8), impacting membrane permeability .

Q. What experimental strategies resolve discrepancies in spectral data (e.g., NMR splitting patterns) for this compound?

  • Answer : Ambiguous splitting in methoxyethoxy protons may arise from rotational isomerism. Variable-temperature NMR (25–60°C) can coalesce peaks, confirming dynamic equilibria. For pyrimidine protons, deuterated solvents (DMSO-d₆ vs. CDCl₃) may alter coupling constants due to hydrogen-bonding differences. Comparative analysis with model compounds (e.g., N-methoxy-N-methyl-2-pivalamidoisonicotinamide) is advised .

Q. How can researchers optimize reaction yields when scaling up the synthesis of this compound?

  • Answer : Pilot-scale reactions (≥100 g) require solvent recycling (e.g., ethanol reflux ) and catalytic hydrogenation instead of iron powder reduction to improve safety and yield . Process analytical technology (PAT) tools, such as in situ FTIR, monitor reaction progress in real time. Yield optimization aligns with QbD principles, prioritizing critical parameters like reaction time (48–72 hr) and catalyst loading (5–10 mol%) .

Q. What computational methods are suitable for predicting the metabolic stability of 2-(2-methoxyethoxy)-N-(pyrimidin-2-yl)isonicotinamide?

  • Answer : Density Functional Theory (DFT) calculates oxidation potentials of the pyrimidine ring, identifying vulnerable sites for cytochrome P450-mediated metabolism. Software like Schrödinger’s ADMET Predictor or MetaSite models phase I/II metabolic pathways. For instance, methoxyethoxy chains are prone to O-dealkylation, which can be mitigated by fluorination .

Methodological Notes

  • Data Contradictions : Discrepancies in reported melting points or spectral data may stem from polymorphic forms. Differential Scanning Calorimetry (DSC) and PXRD distinguish crystalline vs. amorphous phases .
  • Theoretical Frameworks : Link synthesis and bioactivity data to conceptual models like Hammett linear free-energy relationships or frontier molecular orbital theory to rationalize reactivity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.